molecular formula C6H5BrO3S B2372124 4-Bromo-5-methoxythiophene-2-carboxylic acid CAS No. 952569-31-2

4-Bromo-5-methoxythiophene-2-carboxylic acid

Cat. No.: B2372124
CAS No.: 952569-31-2
M. Wt: 237.07
InChI Key: RJUPICAYMGEMHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-5-methoxythiophene-2-carboxylic acid is a heterocyclic organic compound that belongs to the class of thiophene derivatives. Thiophenes are five-membered aromatic rings containing sulfur. This compound is characterized by the presence of a bromine atom at the 4th position, a methoxy group at the 5th position, and a carboxylic acid group at the 2nd position on the thiophene ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-methoxythiophene-2-carboxylic acid typically involves the bromination of 5-methoxythiophene-2-carboxylic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale bromination reactions under optimized conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-methoxythiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Bromo-5-methoxythiophene-2-carboxylic acid is used in various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-4-methoxythiophene-2-carboxylic acid
  • 4-Bromo-5-methylthiophene-2-carboxylic acid
  • 4-Bromo-5-ethoxythiophene-2-carboxylic acid

Uniqueness

4-Bromo-5-methoxythiophene-2-carboxylic acid is unique due to the specific positioning of the bromine and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in targeted synthesis and specialized applications .

Properties

IUPAC Name

4-bromo-5-methoxythiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO3S/c1-10-6-3(7)2-4(11-6)5(8)9/h2H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUPICAYMGEMHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(S1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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